Cas no 179946-32-8 (2-Fluoro-6-(trifluoromethyl)phenylacetic Acid)

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid is a fluorinated phenylacetic acid derivative characterized by its trifluoromethyl and fluorine substituents, which enhance its reactivity and stability in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research as a versatile intermediate, enabling the introduction of fluorinated motifs into target molecules. Its electron-withdrawing groups facilitate selective transformations, such as nucleophilic substitutions or coupling reactions, while maintaining structural integrity under harsh conditions. The acid functionality allows for further derivatization, making it a useful building block for designing bioactive compounds. High purity and consistent performance ensure reliability in complex synthetic pathways.
2-Fluoro-6-(trifluoromethyl)phenylacetic Acid structure
179946-32-8 structure
Product Name:2-Fluoro-6-(trifluoromethyl)phenylacetic Acid
CAS No:179946-32-8
MF:C9H6F4O2
MW:222.136356830597
MDL:MFCD00061191
CID:135189
Update Time:2025-10-20

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid
    • 2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid
    • 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
    • Benzeneacetic acid,2-fluoro-6-(trifluoromethyl)-
    • RARECHEM AL BO 0506
    • 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYL ACETI
    • 2-(Carboxymethyl)-3-fluorobenzotrifluoride
    • 2-Fluoro-6-(trifluoromethyl)phenylaceticacid98%
    • 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid
    • MDL: MFCD00061191
    • Inchi: 1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
    • InChI Key: ZVXIGDPHHXXMMF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(F)(F)F)=C1CC(=O)O

Computed Properties

  • Exact Mass: 222.03000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: solid
  • Melting Point: 86-89 °C(lit.)
  • PSA: 37.30000
  • LogP: 2.47160
  • Solubility: Not determined

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R20/21/22
  • Safety Term:S36

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Fluoro-6-(trifluoromethyl)phenylacetic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:179946-32-8)2-Fluoro-6-(trifluoromethyl)phenylacetic Acid
Order Number:A812504
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):261.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid: A Comprehensive Overview

2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid, identified by the CAS number 179946-32-8, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 6-position, along with an acetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug discovery and material science.

The synthesis of 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging techniques such as Suzuki coupling, nucleophilic aromatic substitution, and acid-mediated cyclization. These methods not only enhance the yield but also ensure high purity, which is critical for downstream applications in biological assays and structural studies.

From a structural perspective, the molecule exhibits a planar geometry due to the aromaticity of the phenyl ring. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents, significantly influences the electronic properties of the molecule. These groups stabilize the conjugated system and modulate reactivity, making 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the preparation of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation.

The biological activity of 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid has been extensively investigated in recent years. Research findings suggest that this compound exhibits potent inhibitory effects on various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a study published in Nature Communications demonstrated that this compound binds selectively to a critical enzyme involved in cell proliferation, thereby suppressing tumor growth in preclinical models.

In addition to its enzymatic targets, 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid has shown promise as an anti-inflammatory agent. Experimental data indicate that it reduces cytokine production and mitigates oxidative stress in inflammatory conditions, making it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis. These findings underscore its dual therapeutic potential across multiple disease domains.

The pharmacokinetic profile of this compound has also been evaluated in preclinical studies. Results reveal that it exhibits favorable absorption and distribution properties, with moderate clearance rates. These attributes enhance its suitability for systemic administration, although further optimization may be required to improve bioavailability and reduce off-target effects.

From an environmental standpoint, the ecotoxicological impact of 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid has been assessed to ensure its safe handling and disposal. Studies indicate that it degrades under specific environmental conditions without posing significant risks to aquatic or terrestrial ecosystems. This information is crucial for regulatory compliance and sustainable chemical practices.

In conclusion, 2-Fluoro-6-(Trifluoromethyl)Phenylacetic Acid, with its unique structure and diverse biological activities, represents a valuable asset in contemporary chemical research. Its potential applications span drug discovery, material science, and environmental chemistry, positioning it as a key molecule for future innovations. Continued exploration into its properties will undoubtedly unlock new opportunities for advancing therapeutic interventions and sustainable chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:179946-32-8)2-Fluoro-6-(trifluoromethyl)phenylacetic Acid
A812504
Purity:99%
Quantity:5g
Price ($):261.0
Email